molecular formula C15H14N4O B2713022 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 895360-72-2

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B2713022
CAS No.: 895360-72-2
M. Wt: 266.304
InChI Key: UPEKCMOXLJFJHO-UHFFFAOYSA-N
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Description

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and is further substituted with phenyl and ethanone groups. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Mechanism of Action

    Target of Action

    Triazolopyrimidines are known to interact with a variety of enzymes and receptors in biological systems due to their ability to form hydrogen bonds . .

    Mode of Action

    The mode of action of triazolopyrimidines generally involves binding to their target enzymes or receptors, leading to changes in cellular processes

    Biochemical Pathways

    Triazolopyrimidines can affect various biochemical pathways depending on their specific targets

    Pharmacokinetics

    The absorption, distribution, metabolism, and excretion (ADME) properties of a compound greatly influence its bioavailability. Some triazolopyrimidines have been found to have good oral bioavailability

Preparation Methods

The synthesis of 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves multiple steps, typically starting with the preparation of the triazole and pyrimidine precursors One common synthetic route includes the cyclocondensation of hydrazine derivatives with β-diketones, followed by the formation of the triazole ring through a cyclization reactionIndustrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups under appropriate conditions.

    Cyclization: The triazole and pyrimidine rings can participate in cyclization reactions, forming various fused ring systems

Scientific Research Applications

Biological Activities

Triazolo-pyrimidines exhibit a wide range of biological activities. The specific compound under discussion has been investigated for its potential as an inhibitor in various biological pathways:

  • Antiviral Activity : Research has indicated that derivatives of triazolo-pyrimidines can inhibit viral replication mechanisms. For instance, certain compounds within this class have shown promise as inhibitors of HIV-1 by targeting RNase H activity .
  • Anti-inflammatory Properties : Triazolo-pyrimidines have been studied for their ability to modulate inflammatory responses. Some derivatives have demonstrated efficacy in reducing inflammation through inhibition of specific enzymes involved in inflammatory pathways.
  • Anticancer Potential : The structural characteristics of triazolo-pyrimidines make them suitable candidates for cancer therapeutics. Studies have reported that modifications to the phenyl ring can enhance anticancer activity by affecting cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Reference
HIV-1 Inhibition1-(5,7-Dimethyl-2-phenyl...17.7
Anti-inflammatoryVarious Triazolo-PyrimidinesNot specified
AnticancerModified Triazolo-PyrimidinesNot specified

Potential Therapeutic Uses

Given its diverse biological activities, 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone may find applications in:

  • Pharmaceutical Development : As a lead compound for developing antiviral drugs targeting HIV or other viral infections.
  • Anti-inflammatory Medications : Formulating drugs aimed at reducing chronic inflammation associated with various diseases.
  • Cancer Treatment : Exploring its role as part of combination therapies to enhance efficacy against specific cancer types.

Comparison with Similar Compounds

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. Similar compounds include:

Biological Activity

1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications, particularly in the context of anticancer and antiviral properties.

Structural Characteristics

The compound has the molecular formula C15H14N4OC_{15}H_{14}N_{4}O and a molecular weight of approximately 254.3 g/mol. Its structure features a triazolo-pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with triazolo-pyrimidine scaffolds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Research Findings : In vitro assays demonstrated that derivatives of triazolo-pyrimidines showed promising results against various cancer cell lines, including HeLa and L363 cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported in the low micromolar range .
CompoundCell LineIC50 (µM)
This compoundHeLa4.1
Other derivativesL36310.5

Antiviral Activity

The compound has also been explored for its antiviral properties:

  • HIV Inhibition : Research indicates that triazolo-pyrimidines can inhibit HIV replication by targeting reverse transcriptase and RNase H activity. Compounds structurally related to this compound have shown IC50 values in the micromolar range against HIV-1 .
CompoundTargetIC50 (µM)
This compoundRNase H17.7

Study on Anticancer Activity

A study conducted on various triazolo-pyrimidine derivatives found that modifications at the phenyl ring significantly impacted their anticancer efficacy. The introduction of electron-donating groups enhanced activity against specific cancer types .

Study on Antiviral Properties

In another study focusing on HIV inhibition, a series of triazolo-pyrimidine derivatives were synthesized and tested for their ability to inhibit viral replication. The findings suggested that structural modifications could lead to improved potency against HIV .

Properties

IUPAC Name

1-(5,7-dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-13(11(3)20)10(2)19-15(16-9)17-14(18-19)12-7-5-4-6-8-12/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEKCMOXLJFJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC(=NN12)C3=CC=CC=C3)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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